

1-(3-(Benzylxy)-2-fluoro-6-nitrophenyl)propan-2-one molecular structure

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Compound of Interest

Compound Name:	1-(3-(Benzylxy)-2-fluoro-6-nitrophenyl)propan-2-one
Cat. No.:	B1312775

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Technical Guide: 1-(3-(Benzylxy)-2-fluoro-6-nitrophenyl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, a proposed synthetic pathway, and key analytical data for the compound **1-(3-(Benzylxy)-2-fluoro-6-nitrophenyl)propan-2-one**. This molecule is a functionalized aromatic ketone of interest as a potential intermediate in the synthesis of more complex molecules, such as heterocyclic compounds.^[1]

Molecular Structure and Properties

1-(3-(Benzylxy)-2-fluoro-6-nitrophenyl)propan-2-one is a substituted nitrobenzene with a molecular structure featuring a benzylxy, a fluoro, and a propan-2-one group attached to the phenyl ring. The presence of a nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring.

Table 1: Physicochemical and Identification Data

Property	Value	Reference
CAS Number	288385-98-8	[2] [3]
Molecular Formula	C16H14FNO3	[4]
Molecular Weight	303.29 g/mol	[4]
IUPAC Name	1-(3-(benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one	
Canonical SMILES	<chem>CC(=O)CC1=C(C=C(C=C1F)O)C(C2=CC=CC=C2)C--INVALID-LINK--[O-]</chem>	

Proposed Synthesis

While specific literature detailing the synthesis of **1-(3-(BenzylOxy)-2-fluoro-6-nitrophenyl)propan-2-one** is not readily available, a plausible synthetic route can be proposed based on established organic chemistry principles, particularly nucleophilic aromatic substitution (SNAr). The fluorine atom is activated towards substitution by the presence of the ortho-nitro group.

A potential precursor for this synthesis is 1,2-difluoro-3-(benzyloxy)-4-nitrobenzene. The synthesis could proceed via a selective nucleophilic aromatic substitution reaction with the enolate of acetone.

Experimental Protocol: Proposed Synthesis

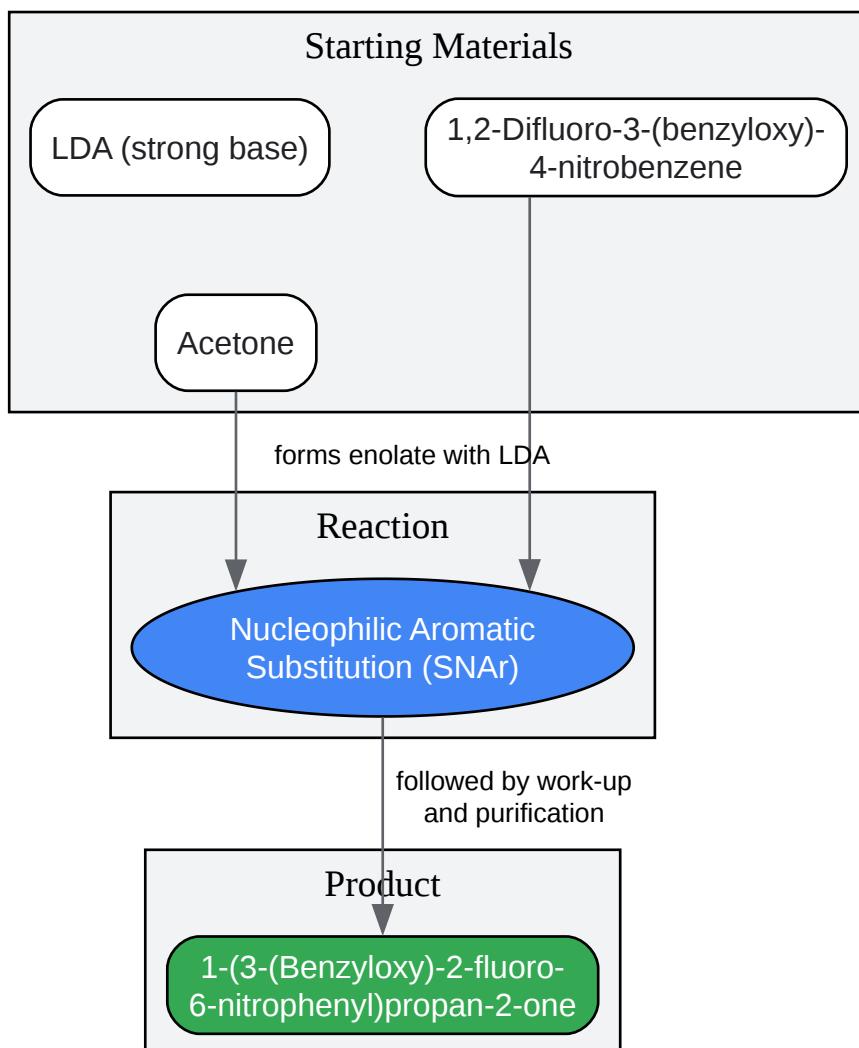
Reaction: Nucleophilic Aromatic Substitution

- Preparation of the Nucleophile: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve acetone (1.5 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. Add a strong base such as lithium diisopropylamide (LDA) (1.2 eq.) dropwise while maintaining the temperature. Stir the solution for 1 hour to ensure complete formation of the lithium enolate of acetone.

- Substitution Reaction: To the solution of the lithium enolate, add a solution of 1,2-difluoro-3-(benzyloxy)-4-nitrobenzene (1.0 eq.) in anhydrous THF dropwise. The fluorine at the 2-position is highly activated by the adjacent nitro group, making it susceptible to nucleophilic attack.
- Reaction Monitoring and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
- Work-up and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the desired **1-(3-(BenzylOxy)-2-fluoro-6-nitrophenyl)propan-2-one**.

Proposed Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for **1-(3-(BenzylOxy)-2-fluoro-6-nitrophenyl)propan-2-one**.



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